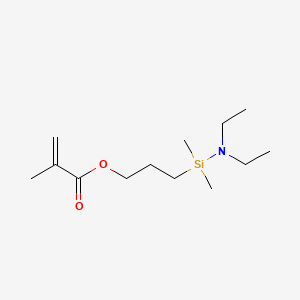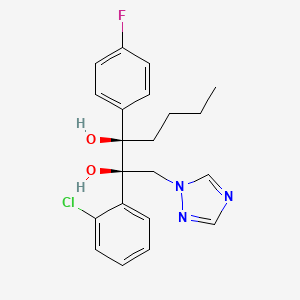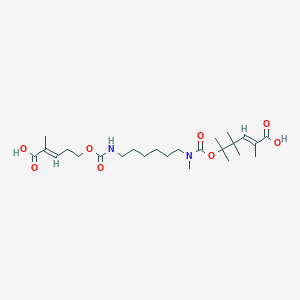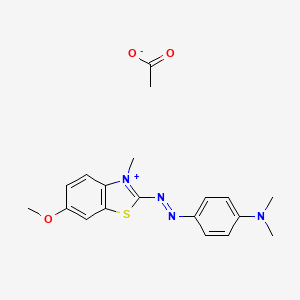
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate involves the reaction of 4-(Dimethylamino)aniline with 6-methoxy-3-methylbenzothiazolium chloride under specific conditions. The reaction typically occurs in an aqueous medium with the presence of an acid catalyst to facilitate the formation of the azo compound. Industrial production methods often involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and sulfone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the azo group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents.
Scientific Research Applications
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical processes, including the synthesis of colored polymers and materials.
Biology: The compound is used in biological staining techniques to visualize cellular components under a microscope.
Mechanism of Action
The mechanism of action of 2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The compound binds to specific sites on the target molecules, leading to changes in their structure and function. The pathways involved in its action include the disruption of cellular membranes and the inhibition of specific enzymes, depending on the application .
Comparison with Similar Compounds
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate can be compared with other similar compounds such as:
Methylene Blue: Another cationic dye used in biological staining and medical diagnostics. It differs in its molecular structure and specific applications.
Crystal Violet: A quaternary ammonium dye used in microbiology for Gram staining. It has a different molecular structure and staining properties.
Safranin: A biological stain used in histology and cytology.
Properties
CAS No. |
83968-82-5 |
|---|---|
Molecular Formula |
C17H19N4OS.C2H3O2 C19H22N4O3S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N,N-dimethylaniline;acetate |
InChI |
InChI=1S/C17H19N4OS.C2H4O2/c1-20(2)13-7-5-12(6-8-13)18-19-17-21(3)15-10-9-14(22-4)11-16(15)23-17;1-2(3)4/h5-11H,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
YTBZISFZICUXLO-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)C |
Related CAS |
38901-83-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


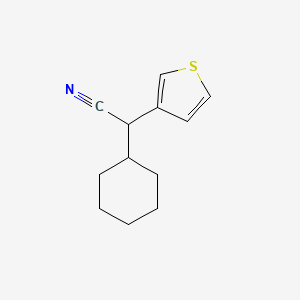

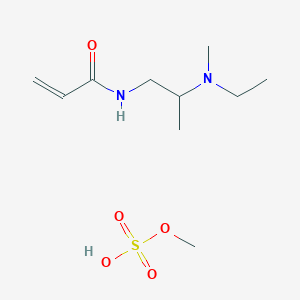

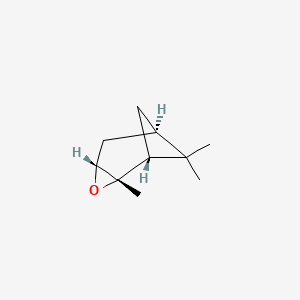
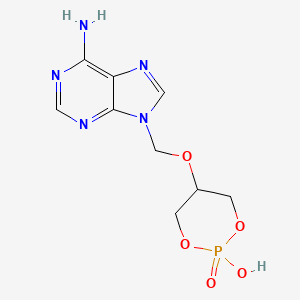
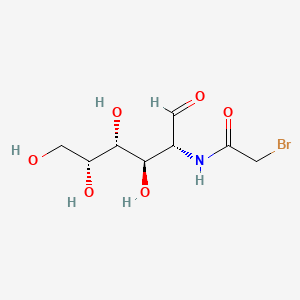
![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)

